

Technical Support Center: ACTH (1-17) TFA

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Compound of Interest

Compound Name: *Acth (1-17) tfa*

Cat. No.: *B15619334*

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Welcome to the technical support center for **ACTH (1-17) TFA**. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the oxidation of this peptide and to provide guidance on its proper handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is **ACTH (1-17) TFA**, and which amino acid residues are prone to oxidation?

A1: **ACTH (1-17) TFA** is the trifluoroacetate salt of the first 17 amino acids of the Adrenocorticotrophic Hormone. Its sequence is H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH. The primary residue susceptible to oxidation is Methionine (Met) at position 4, which can be oxidized to methionine sulfoxide (Met(O)). Tryptophan (Trp) at position 9 is also susceptible to oxidation.^{[1][2][3]}

Q2: What are the consequences of **ACTH (1-17) TFA** oxidation?

A2: Oxidation of the methionine residue can alter the peptide's three-dimensional structure, which may affect its biological activity and receptor binding affinity.^[4] For instance, the oxidation of methionine in other therapeutic proteins has been shown to lead to improper folding and ineffectiveness.^[4] In analytical experiments like mass spectrometry, oxidation is observed as a mass increase of 16 Da, which can complicate data interpretation.^{[1][5]}

Q3: How can I detect oxidation in my **ACTH (1-17) TFA** sample?

A3: The most effective method for detecting peptide oxidation is mass spectrometry (MS). An increase in the molecular weight by 16 Da (the mass of one oxygen atom) per oxidized methionine residue is a clear indicator.[1][5] Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the oxidation on the peptide sequence.[6]

Q4: What is the role of the Trifluoroacetic Acid (TFA) salt in the stability of the peptide?

A4: TFA is a common counterion used during the purification of synthetic peptides by High-Performance Liquid Chromatography (HPLC).[7] While TFA salts can enhance the solubility of peptides in aqueous solutions, they can also impact the peptide's biological activity and physicochemical properties.[8][9][10] For sensitive cellular assays, the presence of TFA might interfere with the results.[7][8][11] While not a direct cause of oxidation, the acidic TFA-based cleavage cocktails used during peptide synthesis can contribute to methionine oxidation.[1][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of **ACTH (1-17) TFA**.

Issue 1: Inconsistent or reduced biological activity in cell-based assays.

- Possible Cause: Oxidation of the Methionine residue at position 4, altering the peptide's conformation and activity. The TFA counter-ion may also be interfering with the assay.[4][8][11]
- Troubleshooting Steps:
 - Assess Peptide Integrity: Analyze the peptide stock solution using mass spectrometry to check for the presence of oxidized species (M+16 Da).
 - Use Freshly Prepared Solutions: Prepare solutions immediately before use from a lyophilized powder stored under recommended conditions.
 - Incorporate Antioxidants: For long-term experiments, consider adding antioxidants like methionine to the media to act as an oxygen scavenger.[4]

- Consider TFA Removal: If TFA interference is suspected, perform a counter-ion exchange to replace TFA with a more biologically compatible ion like hydrochloride or acetate.[9][10]

Issue 2: Observation of unexpected peaks (+16 Da) in Mass Spectrometry analysis.

- Possible Cause: Oxidation of the peptide has occurred during synthesis, purification, storage, or sample preparation.[13][14]
- Troubleshooting Steps:
 - Review Storage Conditions: Ensure the lyophilized peptide is stored at -20°C or below, protected from light, and in a tightly sealed container to minimize exposure to air and moisture.[2]
 - Optimize Sample Preparation: Minimize the time samples are exposed to ambient conditions before analysis. Use degassed solvents for sample reconstitution.
 - Prevent In-Source Oxidation: In-source oxidation can occur during electrospray ionization. This can be identified by the co-elution of the modified and unmodified peptides.[14] Adjusting MS source parameters may help minimize this artifact.

Issue 3: Poor peptide solubility.

- Possible Cause: The peptide may have aggregated, or the incorrect solvent is being used.
- Troubleshooting Steps:
 - Follow Recommended Solvents: For **ACTH (1-17) TFA**, recommended solvents include distilled water, DMF, DMSO, and PBS (pH 7.2).[2][15]
 - Gentle Sonication: If the peptide does not readily dissolve, gentle sonication can be used to aid dissolution.
 - Reconstitute and Aliquot: After reconstitution, it is best practice to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols & Methodologies

Protocol 1: Mass Spectrometry Analysis for Oxidation Detection

- Sample Preparation:
 - Reconstitute the lyophilized **ACTH (1-17) TFA** peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of 1 mg/mL.
 - Dilute the stock solution to an appropriate concentration for MS analysis (e.g., 1-10 μ M) using the same solvent.
- Instrumentation:
 - Use an electrospray ionization mass spectrometer (ESI-MS).
- Data Acquisition:
 - Acquire the mass spectrum in the positive ion mode.
 - Scan a mass range that includes the expected molecular weight of the native peptide (~2093.4 Da) and the oxidized form (~2109.4 Da).
- Data Analysis:
 - Identify the peak corresponding to the theoretical mass of ACTH (1-17).
 - Look for a peak with a mass increase of +16 Da relative to the native peptide, which indicates the presence of methionine sulfoxide.

Protocol 2: Prevention of Methionine Oxidation During Peptide Cleavage (for peptide synthesis)

This protocol is adapted for researchers synthesizing their own peptides and is based on methods to reduce oxidation during the TFA cleavage step.[\[12\]](#)[\[16\]](#)

- Prepare Cleavage Cocktail:

- Create a cleavage cocktail containing Trifluoroacetic acid (TFA) and scavengers to prevent oxidation. A recommended mixture is: TFA/anisole/trimethylsilyl chloride (TMSCl)/dimethyl sulfide (Me₂S) with the addition of triphenylphosphine (PPh₃).^[16]
- Cleavage Procedure:
 - Add the cleavage cocktail to the peptide-resin.
 - Allow the reaction to proceed for 2-3 hours at room temperature.
- Peptide Precipitation and Washing:
 - Precipitate the peptide from the cleavage mixture using cold diethyl ether.
 - Centrifuge to pellet the peptide and discard the supernatant.
 - Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and byproducts.
- Drying and Storage:
 - Dry the peptide pellet under vacuum.
 - Store the lyophilized peptide at -20°C or below.

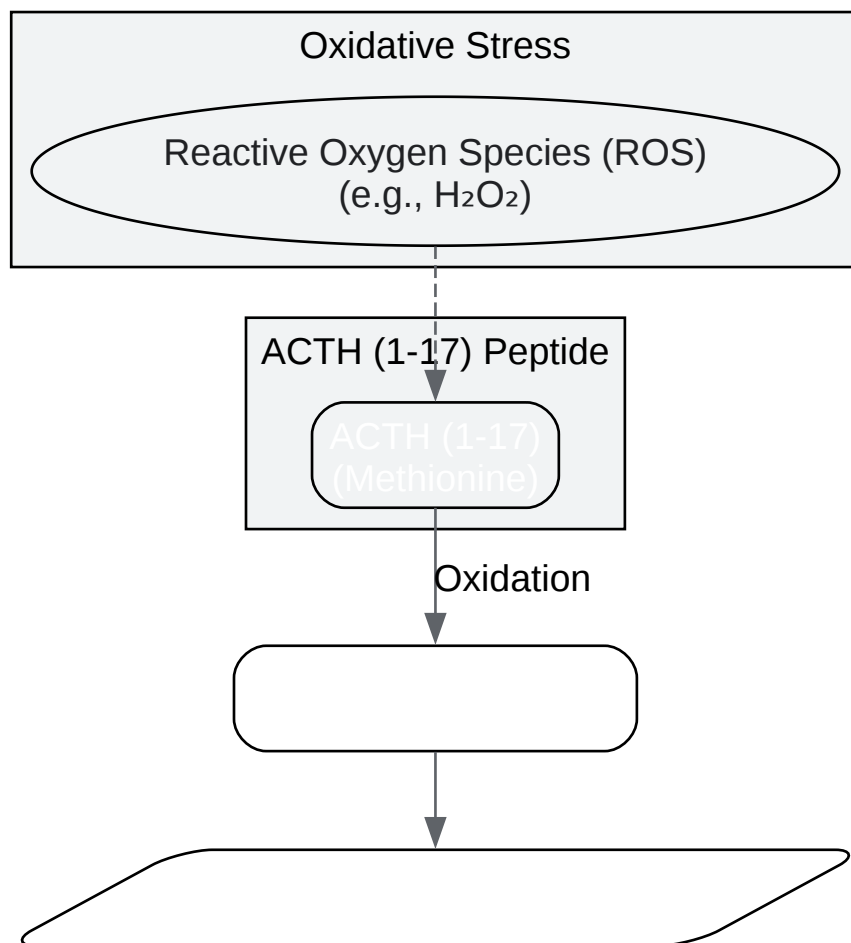
Quantitative Data Summary

Table 1: Molecular Weights of Native and Oxidized ACTH (1-17)

Peptide Form	Molecular Formula	Molecular Weight (Da)	Mass Change (Da)
Native ACTH (1-17)	C ₉₅ H ₁₄₅ N ₂₉ O ₂₃ S	2093.4	-
Oxidized ACTH (1-17) (Met(O))	C ₉₅ H ₁₄₅ N ₂₉ O ₂₄ S	2109.4	+16

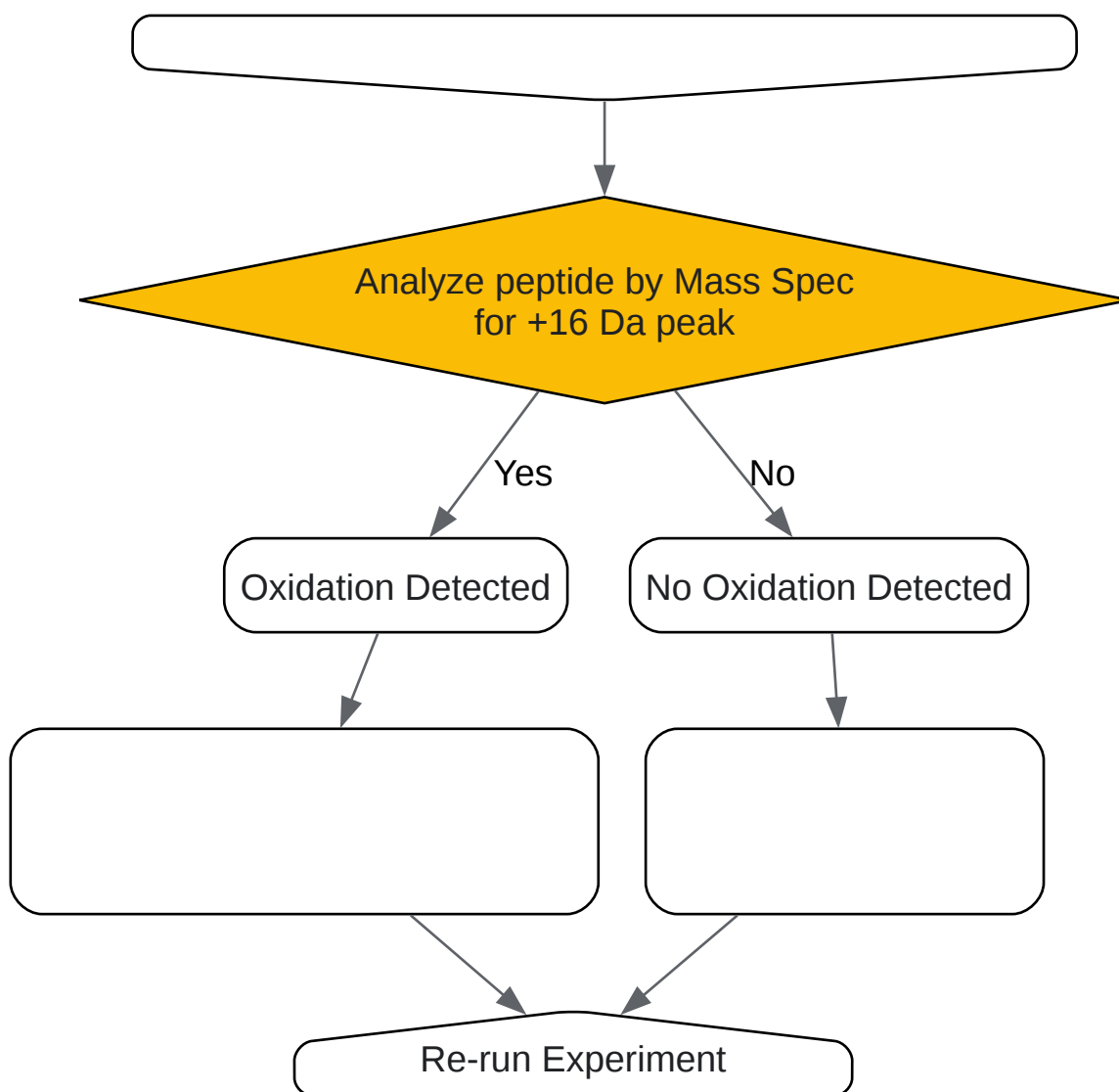
Data derived from the chemical formula of the peptide.^[2]

Visual Diagrams



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Caption: Oxidation pathway of ACTH (1-17) from its native form to methionine sulfoxide.



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Caption: Troubleshooting workflow for inconsistent results with **ACTH (1-17) TFA**.

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